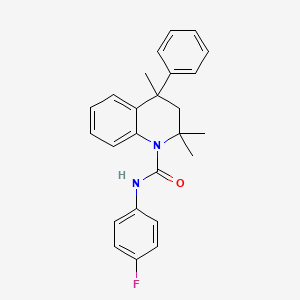
3-(3-Methylbenzyl)-1-(pyridin-2-yl)pyrrolidine-2,5-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-[(3-METHYLPHENYL)METHYL]-1-(PYRIDIN-2-YL)PYRROLIDINE-2,5-DIONE is a complex organic compound that features a pyrrolidine-2,5-dione core structure. This compound is of significant interest in medicinal chemistry due to its potential biological activities and applications in drug discovery .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[(3-METHYLPHENYL)METHYL]-1-(PYRIDIN-2-YL)PYRROLIDINE-2,5-DIONE typically involves the construction of the pyrrolidine ring followed by functionalization. One common method involves the reaction of a pyrrolidine precursor with a substituted benzyl halide and a pyridine derivative under basic conditions . The reaction conditions often include the use of polar aprotic solvents such as dimethylformamide (DMF) and catalysts like potassium carbonate (K2CO3).
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Techniques such as continuous flow chemistry and automated synthesis may be employed to enhance efficiency and scalability .
Chemical Reactions Analysis
Types of Reactions
3-[(3-METHYLPHENYL)METHYL]-1-(PYRIDIN-2-YL)PYRROLIDINE-2,5-DIONE undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Common Reagents and Conditions
Oxidation: KMnO4 in acidic or neutral conditions.
Reduction: LiAlH4 in dry ether or NaBH4 in methanol.
Substitution: NaH or KOtBu in aprotic solvents like tetrahydrofuran (THF).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines .
Scientific Research Applications
3-[(3-METHYLPHENYL)METHYL]-1-(PYRIDIN-2-YL)PYRROLIDINE-2,5-DIONE has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its therapeutic potential in treating diseases such as cancer and neurological disorders.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 3-[(3-METHYLPHENYL)METHYL]-1-(PYRIDIN-2-YL)PYRROLIDINE-2,5-DIONE involves its interaction with specific molecular targets, such as enzymes or receptors. The pyrrolidine-2,5-dione core can mimic natural substrates or inhibitors, allowing it to bind to active sites and modulate biological pathways. This interaction can lead to the inhibition of enzyme activity or alteration of receptor signaling, contributing to its therapeutic effects .
Comparison with Similar Compounds
Similar Compounds
Pyrrolidine-2,5-dione derivatives: These compounds share the same core structure but differ in their substituents, leading to variations in biological activity and chemical properties.
Pyridine derivatives: Compounds with a pyridine ring that exhibit similar reactivity and applications in medicinal chemistry.
Uniqueness
3-[(3-METHYLPHENYL)METHYL]-1-(PYRIDIN-2-YL)PYRROLIDINE-2,5-DIONE is unique due to its specific combination of a pyrrolidine-2,5-dione core with a substituted benzyl group and a pyridine ring. This unique structure allows for diverse chemical reactivity and potential biological activities, making it a valuable compound in various fields of research .
Properties
Molecular Formula |
C17H16N2O2 |
|---|---|
Molecular Weight |
280.32 g/mol |
IUPAC Name |
3-[(3-methylphenyl)methyl]-1-pyridin-2-ylpyrrolidine-2,5-dione |
InChI |
InChI=1S/C17H16N2O2/c1-12-5-4-6-13(9-12)10-14-11-16(20)19(17(14)21)15-7-2-3-8-18-15/h2-9,14H,10-11H2,1H3 |
InChI Key |
IHILEDCGRVUBKS-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=CC=C1)CC2CC(=O)N(C2=O)C3=CC=CC=N3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-(2,5-dimethoxyphenyl)-2-[(4-methoxyphenyl)amino]-6-oxo-3,4,5,6-tetrahydropyrimidine-4-carboxamide](/img/structure/B11186607.png)
![2-amino-3-cyano-4',4',6',7-tetramethyl-2',5-dioxo-5',6'-dihydro-4'H,5H-spiro[pyrano[4,3-b]pyran-4,1'-pyrrolo[3,2,1-ij]quinolin]-8'-yl benzoate](/img/structure/B11186613.png)
![4-(4-Chlorophenyl)-1-[3-(2-furyl)acryloyl]-2,2,4-trimethyl-1,2,3,4-tetrahydroquinoline](/img/structure/B11186614.png)
![1-[4-(3-Bromo-4-methoxyphenyl)-1,3-thiazol-2-yl]-3-(3,4-dichlorophenyl)urea](/img/structure/B11186616.png)

![N'-[(E)-1,3-benzodioxol-5-ylmethylidene]-4-nitrobenzohydrazide](/img/structure/B11186633.png)
![3-(1,3,4,9-tetrahydro-2H-beta-carbolin-2-yl)-1-[3-(trifluoromethyl)phenyl]pyrrolidine-2,5-dione](/img/structure/B11186635.png)
![7-(furan-2-yl)-2-[(4-phenylquinazolin-2-yl)amino]-7,8-dihydroquinazolin-5(6H)-one](/img/structure/B11186637.png)
![2-{[(Tert-butylcarbamoyl)(cyclopropylmethyl)amino]methyl}-5-(diethylamino)phenyl 4-acetamidobenzene-1-sulfonate](/img/structure/B11186641.png)
![3'-(4-methoxyphenyl)-1'H-spiro[indole-3,2'-quinazoline]-2,4'(1H,3'H)-dione](/img/structure/B11186642.png)
![1-[2-(3,4-Dimethoxyphenyl)ethyl]-3-hydroxy-4-(4-methylbenzoyl)-5-phenyl-2,5-dihydro-1H-pyrrol-2-one](/img/structure/B11186651.png)

![2'-amino-1-(hydroxymethyl)-7'-methyl-2,5'-dioxo-1,2-dihydro-5'H-spiro[indole-3,4'-pyrano[4,3-b]pyran]-3'-carbonitrile](/img/structure/B11186657.png)
![2'-(4-Ethylpiperazin-1-YL)-2-[(2-methoxyphenyl)amino]-4'-methyl-1,6-dihydro-[4,5'-bipyrimidin]-6-one](/img/structure/B11186659.png)
